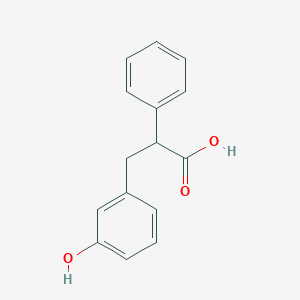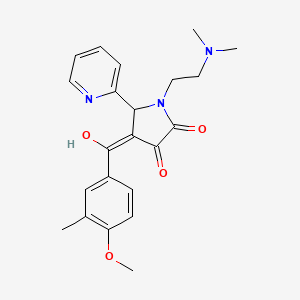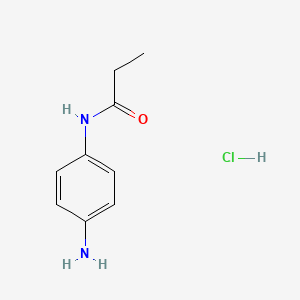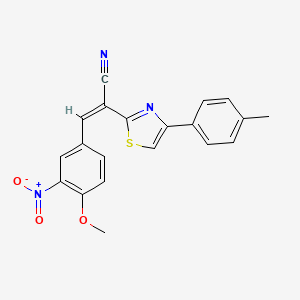
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a hydroxyphenyl group and a phenyl group attached to a propanoic acid backbone
Mechanism of Action
Target of Action
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is an organic acid detected in human urine . It is thought to be derived from nutritional sources, such as dietary phenylalanine or polyphenols
Mode of Action
It is known that phenolic compounds, which this compound is a derivative of, can interact with various cellular targets and exert antioxidant, anti-inflammatory, and other beneficial effects .
Biochemical Pathways
It is known that phenolic compounds are metabolized through various reactions such as glucuronidation, sulfonation, and methylation .
Pharmacokinetics
It is known that phenolic compounds, which this compound is a derivative of, undergo various metabolic processes including absorption, distribution, metabolism, and excretion .
Result of Action
It is known that phenolic compounds, which this compound is a derivative of, can exert various beneficial effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the production of 3-hydroxypropionic acid, a related compound, can be improved by optimizing fermentation conditions .
Biochemical Analysis
Biochemical Properties
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is one of the major metabolites of ingested caffeic acid and the phenolic degradation products of proanthocyanidins . It is suspected to have antioxidant properties .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to suppress osteoblastic cell senescence, promoting bone accretion in mice . It also decreases blood pressure in vivo via vessel relaxation, possibly through the release of nitric oxide by the endothelial layer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the Reformatsky reaction, which is a two-step process. The first step involves the reaction of an aldehyde with a zinc reagent to form a β-hydroxy ester. The second step involves the hydrolysis of the ester to yield the desired acid .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can yield an alcohol.
Scientific Research Applications
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a metabolite in certain biological pathways and can be used to study metabolic processes.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)propionic acid: This compound is structurally similar but lacks the phenyl group attached to the propanoic acid backbone.
3-(4-Hydroxyphenyl)propionic acid: This compound has the hydroxy group in the para position instead of the meta position.
Uniqueness
3-(3-Hydroxyphenyl)-2-phenylpropanoic acid is unique due to the presence of both a hydroxyphenyl group and a phenyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-13-8-4-5-11(9-13)10-14(15(17)18)12-6-2-1-3-7-12/h1-9,14,16H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLXBLMCMACDSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC(=CC=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2378794.png)


![1-(4-Chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2378797.png)

![1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2378802.png)


![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/new.no-structure.jpg)

![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2378812.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)
